3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylicacid
Description
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 2-phenylethyl group at position 3 and a carboxylic acid moiety at position 1.
The synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids typically involves haloform cleavage of trifluoroacetyl intermediates derived from 2-(aminomethyl)pyridine and acyl chlorides . For the 2-phenylethyl-substituted variant, the reaction of 2-(aminomethyl)pyridine with 2-phenylethyl acyl chloride followed by trifluoroacetic anhydride treatment could yield the desired product in high yields .
Properties
IUPAC Name |
3-(2-phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)15-13-8-4-5-11-18(13)14(17-15)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDSPPADBIJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=C3N2C=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Substrate Preparation : 2-Pyridinylmethanol is functionalized with a 2-phenylethyl group via nucleophilic substitution or Friedel-Crafts alkylation.
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Cyclization : The modified pyridinylmethanol (1.0 equiv) is dissolved in dichloroethane (DCE) with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv). Acetonitrile (15 equiv) is added as the nitrile source.
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Heating : The mixture is stirred at 150°C for 12–18 hours in a sealed tube.
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Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (20% EtOAc/hexane).
Advantages and Limitations
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Advantages : High functional group tolerance, scalability, and compatibility with electron-deficient nitriles.
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Limitations : Requires high temperatures, leading to potential decomposition of acid-sensitive groups.
Acyl Chloride-Mediated Cyclization Followed by Haloform Cleavage
A 2016 Thieme publication detailed a two-step approach to imidazo[1,5-a]pyridine-1-carboxylic acids using acyl chlorides and trifluoroacetic anhydride (TFAA). Adapting this method for the target compound involves:
Step 1: Formation of Trifluoroacetyl Intermediate
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Reaction : 2-(Aminomethyl)pyridine is treated with 3-phenylpropanoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C.
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Cyclization : TFAA (2.0 equiv) is added to induce intramolecular cyclization, yielding 2,2,2-trifluoro-1-(3-(2-phenylethyl)imidazo[1,5-a]pyridin-1-yl)ethanone.
Step 2: Haloform Cleavage
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Oxidation : The trifluoroacetyl intermediate is refluxed with NaOH (3.0 equiv) and iodine (1.5 equiv) in aqueous ethanol.
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Acidification : The mixture is neutralized with HCl to precipitate the carboxylic acid.
Key Data
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by TFAA-mediated dehydration to form the imidazo ring. Haloform cleavage oxidizes the trifluoromethyl ketone to the carboxylic acid.
One-Pot Multicomponent Reaction Using Meldrum’s Acid
A 2021 Arkivoc study demonstrated a one-pot synthesis of benzo-fused imidazo[1,5-a]pyridine carboxylic acids using Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. Modifying this protocol for non-fused derivatives:
Optimized Conditions
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Reactants : 2-(Aminomethyl)pyridine (1.0 equiv), cinnamaldehyde (1.0 equiv), and Meldrum’s acid (1.2 equiv).
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Catalyst : Piperidine (0.3 equiv) in water at 25°C for 2 hours.
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Cyclization : Heating at 80°C for 1 hour induces lactam formation.
Key Data
Side Reactions
Competing pathways include over-alkylation of the amine and incomplete lactamization.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Temperature (°C) | Purification |
|---|---|---|---|---|
| Ritter-Type Cyclization | Bi(OTf)₃/p-TsOH·H₂O | 72–89 | 150 | Column Chromatography |
| Acyl Chloride/TFAA | TFAA/I₂ | 85–92 | 25 (Step 1) | Acid-Base Extraction |
| Multicomponent Reaction | Piperidine | 68–75 | 80 | Recrystallization |
The Ritter-type method offers superior yields but requires specialized equipment for high-temperature reactions. The acyl chloride route provides excellent purity but involves hazardous reagents (TFAA). The multicomponent approach is eco-friendly (aqueous solvent) but lower-yielding.
Challenges in Functionalization and Scale-Up
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Regioselectivity : Ensuring substitution at position 3 requires directing groups or steric hindrance.
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Carboxylic Acid Stability : Acid-sensitive intermediates necessitate mild workup conditions (e.g., NaHCO₃ quench).
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Phenylethyl Introduction : Friedel-Crafts alkylation may cause electrophilic aromatic substitution byproducts, requiring careful stoichiometry .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or platinum.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis of 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves multi-step processes. A common synthetic route includes reacting 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride to yield high preparative yields of the desired carboxylic acids . The method is efficient and allows for the introduction of various substituents on the imidazo ring, enhancing the compound's biological profile.
Biological Activities
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid has been evaluated for several biological activities:
1. Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, substituted imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL for specific derivatives .
2. Inhibition of Insulin-Regulated Aminopeptidase (IRAP)
Inhibition studies have shown that compounds related to imidazo[1,5-a]pyridine can inhibit IRAP, which is linked to cognitive functions. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
3. Cannabinoid Receptor Modulation
Certain derivatives have been identified as ligands for cannabinoid receptors (CB2), indicating their potential use in pain management and other therapeutic areas related to the endocannabinoid system .
Case Studies and Research Findings
Several studies have documented the efficacy of 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid:
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases and Aurora B enzymes, which are crucial for cell division and proliferation . The compound’s ability to form π-π stacking interactions also plays a role in its biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorinated Derivatives (CF₃, CF₂H): Electron-withdrawing trifluoromethyl groups increase metabolic stability and lipophilicity, as seen in 3-(trifluoromethyl) derivatives (LogP = 2.04) . Bromo-Substituted Analogs: Serve as intermediates for cross-coupling reactions (e.g., 7-bromo derivative in used to synthesize carboxamide GSK-3β inhibitors) .
Synthetic Routes :
Biological Relevance :
Biological Activity
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves multi-step reactions. For instance, the compound can be synthesized through a reaction involving 2-(aminomethyl)pyridine and acyl chlorides, followed by treatment with trifluoroacetic anhydride. This method yields high preparative yields of various imidazo[1,5-a]pyridine-1-carboxylic acids, including the target compound .
Antimicrobial Activity
Research has indicated that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted imidazo[1,2-a]pyridine derivatives, compounds demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 250 μg/mL .
Antituberculosis Activity
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides were designed as potential anti-tuberculosis agents. These compounds showed promising in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with some exhibiting low nanomolar MIC values. This suggests that modifications to the imidazo[1,5-a]pyridine scaffold can enhance its efficacy against tuberculosis .
Inhibition of Enzymatic Activity
The compound has also been studied for its potential as an inhibitor of human carbonic anhydrase (hCA), a metalloenzyme involved in various physiological processes. The binding affinity of different imidazo derivatives to the Zn²⁺ ion in hCA has been characterized, indicating that structural modifications can significantly influence their inhibitory potency .
Case Study 1: Synthesis and Evaluation of Antituberculosis Activity
In a comprehensive study published in 2019, researchers synthesized a series of imidazo derivatives and evaluated their antimycobacterial activity. The results indicated that certain derivatives exhibited potent activity with low MIC values against both sensitive and resistant strains. These findings highlight the potential for developing new antitubercular agents based on the imidazo scaffold .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of substituted imidazo compounds revealed that specific modifications could enhance activity against various bacterial strains. The results showed that while some compounds had moderate activity, others displayed significant inhibition at lower concentrations, indicating a structure-activity relationship that could be exploited for drug development .
Data Tables
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid | 250 | Moderate antibacterial |
| N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide | <10 | Excellent anti-TB activity |
| Substituted imidazo derivatives | Varies | Antimicrobial (varied) |
Q & A
Q. What synthetic strategies are effective for preparing 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid?
- Methodological Answer : A multi-step approach is recommended:
Core Formation : Start with the condensation of 2-aminopyridine derivatives with α-keto acids or esters to form the imidazo[1,5-a]pyridine scaffold .
Functionalization : Introduce the 2-phenylethyl group via alkylation or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
Carboxylic Acid Installation : Hydrolyze ester intermediates (e.g., ethyl carboxylate analogs) under basic conditions (NaOH/EtOH) .
- Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions, such as over-alkylation or ring-opening.
Q. How can spectroscopic techniques confirm the structure of 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm) from the imidazo[1,5-a]pyridine core and phenylethyl substituents. The carboxylic acid proton may appear as a broad peak (δ ~12 ppm) .
- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and aromatic carbons.
- IR : A strong absorption band near 1680–1720 cm⁻¹ indicates the C=O stretch of the carboxylic acid .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify the molecular ion peak (expected m/z for C₁₆H₁₅N₂O₂: ~275.1056).
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,5-a]pyridine core be achieved during synthesis?
- Methodological Answer :
- Directing Groups : Use temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to specific positions .
- Metal-Catalyzed Cross-Coupling : Employ Pd-mediated reactions (e.g., Buchwald-Hartwig amination) for C–H activation at the 3-position of the core .
- Case Study : In analogs like ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate, formylation occurs regioselectively at the 3-position due to electronic effects .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Analysis : Validate compound purity via HPLC (>95%) to rule out impurities influencing bioactivity .
- Assay Variability : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, imidazo[1,5-a]pyridines show divergent IC₅₀ values in cancer vs. microbial assays due to target specificity .
- Structural Analogs : Benchmark against analogs (e.g., 2-chloro or 6-carboxylic acid derivatives) to identify structure-activity relationships (SAR) .
Q. What computational tools predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the carboxylic acid group’s role in hydrogen bonding .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic regions for nucleophilic attack) .
- Case Study : Similar imidazo[1,5-a]pyridine derivatives were optimized for GABAₐ receptor binding using MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
